Etc-159

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Wnt Signaling and Cancer

The Wnt signaling pathway plays a crucial role in embryonic development and regulates several cellular processes in adults, including cell division, differentiation, and migration []. Aberrant activation of this pathway has been implicated in the development and progression of several cancers [, ].

ETC-159 as a PORCN Inhibitor

ETC-159 functions by inhibiting porcupine homolog (PORCN), an enzyme essential for the Wnt signaling pathway [, ]. PORCN attaches a lipid molecule (palmitate) to Wnt proteins, facilitating their secretion from cells. By inhibiting PORCN, ETC-159 disrupts this process and hinders Wnt signaling activation [].

ETC-159 is a small molecule that acts as a potent inhibitor of the porcupine enzyme, which is crucial for the post-translational modification of Wnt proteins. This modification is essential for the secretion and activation of Wnt signaling, a pathway implicated in various cancers. ETC-159 has shown promise in preclinical studies, particularly in its ability to inhibit tumor growth by disrupting the Wnt signaling pathway, thereby affecting cellular processes such as proliferation and differentiation .

Information regarding the specific safety profile and hazards associated with ETC-159 is limited due to it being in the clinical trial phase. However, preclinical studies suggest that ETC-159 was well tolerated at specific doses [, ]. Clinical trials are ongoing to assess its safety and efficacy in humans.

ETC-159 operates primarily through the inhibition of porcupine, which prevents the palmitoylation of Wnt proteins. This inhibition leads to decreased levels of active Wnt proteins in the extracellular environment, thereby reducing their ability to activate downstream signaling pathways. The chemical structure of ETC-159 allows it to bind effectively to the active site of porcupine, blocking its enzymatic function. The molecular formula for ETC-159 is , and its CAS registry number is 1638250-96-0 .

Research indicates that ETC-159 induces significant biological effects in various cancer cell lines. It has been shown to reduce β-catenin levels in tumor xenografts, leading to increased tumor necrosis and apoptosis as evidenced by elevated levels of cleaved caspase 3 . The compound has been effective against osteosarcoma models, demonstrating its potential as an anticancer agent by modulating angiogenesis and promoting tumor cell death .

The synthesis of ETC-159 involved extensive drug discovery processes that included screening approximately 200,000 compounds to identify suitable lead structures. The optimization phase focused on enhancing the compound's potency and bioavailability for oral administration. This collaborative effort between chemists and biologists culminated in a compound that meets the pharmacological requirements for further development in clinical trials .

ETC-159 is primarily being investigated for its therapeutic potential in treating various neoplasms, particularly those where aberrant Wnt signaling plays a crucial role. Its ability to inhibit tumor growth makes it a candidate for combination therapies aimed at enhancing treatment efficacy against resistant cancer types . Currently, it is undergoing Phase 1 clinical trials to evaluate its safety and effectiveness in humans .

Studies have explored the synergistic effects of ETC-159 when combined with other inhibitors, particularly those targeting the phosphoinositide 3-kinase pathway. These interactions have shown promise in enhancing anticancer activity across different cell lines, indicating that multi-targeted therapeutic approaches may improve treatment outcomes for patients with complex tumor biology .

Several compounds share structural or functional similarities with ETC-159, particularly those that also target Wnt signaling or related pathways. Here’s a comparison highlighting their uniqueness:

| Compound Name | Mechanism of Action | Therapeutic Use | Unique Features |

|---|---|---|---|

| IWP-2 | Porcupine inhibitor | Cancer | Rapidly induces Wnt inhibition but less selective than ETC-159. |

| LGK974 | Porcupine inhibitor | Cancer | More potent than ETC-159 but requires intravenous administration. |

| FH535 | Dual inhibitor (Wnt/β-catenin) | Cancer | Broad-spectrum activity but less specificity towards porcupine. |

| XAV939 | Tankyrase inhibitor | Cancer | Targets downstream components of Wnt signaling but not directly related to porcupine activity. |

ETC-159 stands out due to its oral bioavailability and specificity for porcupine inhibition, making it a potentially more convenient option for patients compared to other similar compounds .

Molecular Architecture and Synthesis

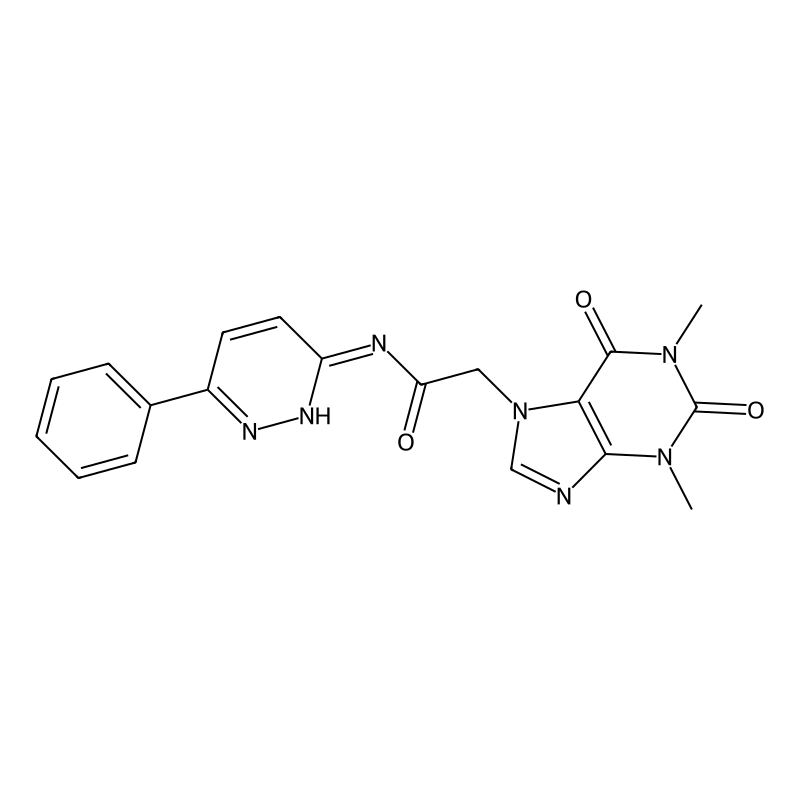

ETC-159 possesses a complex heterocyclic architecture characterized by its purine core structure linked to a pyridazine moiety through an acetamide bridge. The compound's molecular formula is C19H17N7O3, corresponding to a molecular weight of 391.38 grams per mole. The IUPAC nomenclature describes the molecule as 2-(1,3-dimethyl-2,6-dioxopurin-7-yl)-N-(6-phenylpyridazin-3-yl)acetamide, reflecting its substituted purine framework with specific functionalization patterns that contribute to its biological activity.

The structural architecture of ETC-159 incorporates several key molecular features that define its pharmacological profile. The purine ring system contains 1,3-dimethyl substitution at the 2,6-dioxo positions, while the N7 position bears an acetamide substituent that connects to the pyridazine ring system. The pyridazine component features a phenyl group at the 6-position, creating a biaryl system that has been demonstrated to enhance potency significantly compared to monoaryl analogs. This biaryl arrangement represents a critical structural modification that emerged from systematic medicinal chemistry optimization efforts.

The synthetic development of ETC-159 emerged from high-throughput screening campaigns involving approximately 225,755 small molecules using multi-step cell-based assays. The compound was identified through a novel pharmacophore that was subsequently refined through iterative structure-activity relationship analysis. The synthesis involves the formation of the purine core structure followed by N-alkylation at the N7 position with an appropriately substituted acetamide derivative. The synthetic route allows for the preparation of various analogs through modular assembly approaches, enabling systematic exploration of structure-activity relationships.

Structure-Activity Relationship Analysis

The development of ETC-159 has been informed by extensive structure-activity relationship studies that have elucidated the molecular determinants of porcupine inhibitory activity. These investigations have revealed that the biaryl amide configuration represents a privileged structural motif for achieving high potency against the target enzyme. The presence of the phenyl group attached to the pyridazine ring system has been demonstrated to provide approximately 60-fold enhancement in potency compared to simpler structural analogs lacking this biaryl arrangement.

Structure-activity relationship analysis has identified the importance of specific substitution patterns on both the purine and pyridazine components of the molecule. The 1,3-dimethyl substitution pattern on the purine ring contributes to both potency and selectivity, while modifications to these positions result in significant alterations in biological activity. The acetamide linker connecting the purine and pyridazine components represents an optimal spacer length, as determined through systematic variation of linker geometry and length in related analog series.

Comparative analysis with related porcupine inhibitors has revealed that ETC-159 demonstrates superior potency compared to many reference compounds in its class. For instance, the compound exhibits 2.5-fold greater potency than LGK974, which represents one of the two porcupine inhibitors that have advanced to clinical studies. This enhanced potency derives from optimized interactions within the enzyme active site, particularly through favorable binding conformations enabled by the specific biaryl arrangement.

The structure-activity relationship studies have also revealed the importance of stereochemical considerations in this compound class. Related compounds such as ETC-131 demonstrate stereospecificity, with the active enantiomer showing four orders of magnitude greater potency than its inactive counterpart ETC-130. This stereochemical sensitivity underscores the precise molecular recognition requirements for effective enzyme inhibition.

Physicochemical Properties and Bioavailability

ETC-159 exhibits favorable physicochemical properties that contribute to its excellent oral bioavailability and pharmacokinetic profile. The compound demonstrates complete oral bioavailability of 100% in preclinical models, with rapid absorption characteristics evidenced by a time to maximum concentration (Tmax) of approximately 0.5 hours following oral administration. The plasma half-life of 1.18 hours indicates moderate systemic clearance while maintaining sufficient exposure duration for therapeutic efficacy.

The solubility characteristics of ETC-159 have been optimized to support oral formulation development. The compound demonstrates solubility in dimethyl sulfoxide at concentrations of 55 milligrams per milliliter, equivalent to 140.53 millimolar, indicating favorable dissolution properties in organic solvents. Additionally, the compound shows measurable solubility in aqueous buffer systems, with solubility in dimethyl sulfoxide:phosphate buffered saline (pH 7.2) at a 1:7 ratio of 0.12 milligrams per milliliter.

Computational analysis of the physicochemical properties reveals drug-like characteristics that align with established guidelines for oral drug development. The compound exhibits an XLogP3 value of 0.5, indicating balanced lipophilicity that supports both membrane permeability and aqueous solubility. The molecular structure contains one hydrogen bond donor and six hydrogen bond acceptors, falling within optimal ranges for oral absorption. The rotatable bond count of four suggests appropriate molecular flexibility for target binding while maintaining sufficient rigidity for selectivity.

The pharmacokinetic profile of ETC-159 demonstrates dose-proportional exposure characteristics, with increasing doses resulting in proportional increases in systemic exposure levels. This linear pharmacokinetic behavior facilitates dose optimization and supports predictable exposure-response relationships in therapeutic applications. The compound maintains plasma concentrations above its in vitro IC50 value for at least 16 hours following a single oral dose of 5 milligrams per kilogram, indicating sustained target engagement potential.

Porcupine is a membrane-bound O-acyltransferase enzyme that resides in the endoplasmic reticulum and catalyzes the post-translational modification of Wnt proteins through palmitoleoylation [2] [5]. This enzyme belongs to the membrane-bound O-acyl transferase superfamily and is essential for the proper processing and secretion of all Wnt ligands except for Drosophila WntD [5] [8]. The palmitoleoylation process involves the transfer of palmitoleic acid, a 16-carbon monounsaturated fatty acid, to a highly conserved serine residue on Wnt proteins [9] [18] [22].

The enzymatic mechanism of porcupine involves the recognition of palmitoleoyl-coenzyme A as the fatty acid substrate, which accesses the enzyme from the cytosolic side of the endoplasmic reticulum membrane [22]. The Wnt protein substrate inserts into porcupine from the lumenal side, specifically through its hairpin 2 motif, which contains the target serine residue for palmitoleoylation [22]. The catalytic histidine residue, identified as histidine 341 in human porcupine, facilitates the transfer of the palmitoleoyl group to the target serine on the Wnt hairpin 2 structure [21] [22].

Structural analysis reveals that porcupine contains eleven membrane domains, comprising nine transmembrane spanning domains and two reentrant domains, creating a funnel-like structure encapsulated by multiple membrane-spanning helices [31]. The enzyme's topology positions the amino-terminus toward the lumen while the carboxy-terminus faces the cytosol [31]. This architectural arrangement facilitates the proper positioning of substrates for the acylation reaction.

The palmitoleoylation modification is absolutely essential for Wnt protein function [8] [18]. Without this lipid modification, Wnt proteins are retained in the endoplasmic reticulum and cannot progress through the secretory pathway [18] [20]. The palmitoleic acid moiety serves multiple critical functions: it enables binding to the intracellular chaperone protein Wntless for trafficking from the endoplasmic reticulum to the Golgi apparatus, and it is indispensable for binding to Frizzled receptors at the cell surface [20] [22].

| Porcupine Enzymatic Properties | Values/Characteristics |

|---|---|

| Cellular Localization | Endoplasmic Reticulum Membrane [2] [5] |

| Enzyme Classification | Membrane-bound O-acyltransferase [2] [9] |

| Substrate Specificity | Palmitoleoyl-CoA (16:1) [9] [22] |

| Target Site | Conserved Serine Residue on Wnt Hairpin 2 [21] [22] |

| Catalytic Residue | Histidine 341 [21] [22] |

| Membrane Domains | 11 Total (9 Transmembrane, 2 Reentrant) [31] |

| Metal Cofactor | Zinc Ion (1 per protomer) [26] |

| pH Optimum | 6.0-8.0 range [26] |

Biochemical characterization of purified human porcupine demonstrates that the enzyme contains bound zinc ions, with each protomer binding one zinc ion [26]. The zinc cofactor appears to be essential for proper catalytic activity, similar to other DHHC enzymes [26]. The enzyme exhibits optimal activity within a pH range of 6.0 to 8.0, consistent with the involvement of a protonatable histidine residue in the catalytic mechanism [26].

The substrate specificity of porcupine extends beyond the fatty acid component to include intimate recognition of the local structure surrounding the acylation site on Wnt proteins [9] [26]. The enzyme demonstrates selectivity for monounsaturated fatty acids ranging from 13 to 16 carbons in length, with palmitoleic acid being the preferred substrate [5] [9]. This selectivity is critical for proper Wnt function, as the unsaturated nature of the fatty acid appears to be important for subsequent protein-protein interactions.

Selectivity and Binding Interactions with PORCN

ETC-159 demonstrates remarkable selectivity for mammalian porcupine compared to other species variants [2]. The compound exhibits an inhibitory concentration 50 value of 18.1 nanomolar against mouse porcupine, while showing approximately four-fold lower potency against Xenopus porcupine with an inhibitory concentration 50 of 70 nanomolar [2]. This species selectivity provides genetic evidence that porcupine is the primary molecular target of ETC-159 and demonstrates the compound's specificity for mammalian enzyme variants [2].

Structural modeling studies reveal that ETC-159 binds within the catalytic site of porcupine, occupying the same binding pocket as the natural palmitoleoyl-coenzyme A substrate [12] [14]. The inhibitor docks into the porcupine active site in a manner consistent with established pharmacophore models for porcupine inhibitors [12] [21]. This competitive binding mechanism explains how ETC-159 prevents the enzymatic transfer of palmitoleic acid to Wnt substrates.

The molecular interactions between ETC-159 and porcupine involve binding to key structural elements within the enzyme's funnel-like catalytic core [12] [21]. The compound's binding is facilitated by the enzyme's unique topology, which creates two distinct tunnels for accommodating the fatty acid substrate and Wnt protein substrate [21]. ETC-159 specifically targets the palmitoleoyl-coenzyme A binding tunnel, effectively blocking substrate access to the catalytic site [22].

Biochemical analysis demonstrates that ETC-159 potently inhibits endogenous Wnt signaling in various cell systems [2] [11]. In human teratocarcinoma cell lines PA-1 and NCCIT, which exhibit high autocrine Wnt signaling, ETC-159 inhibits β-catenin reporter activity in a dose-dependent manner [2]. The compound shows consistent inhibitory activity across multiple Wnt-driven cellular models, confirming its broad-spectrum activity against porcupine-mediated Wnt processing [2].

| ETC-159 Binding Characteristics | Values/Properties |

|---|---|

| Mouse Porcupine IC50 | 18.1 nM [2] |

| Xenopus Porcupine IC50 | 70 nM [2] |

| Selectivity Ratio (Xenopus/Mouse) | ~3.9-fold [2] |

| β-catenin Reporter IC50 | 2.9 nM [23] |

| Binding Site | Palmitoleoyl-CoA Catalytic Pocket [12] [21] |

| Inhibition Mechanism | Competitive with Substrate [22] |

| Chemical Formula | C19H17N7O3 [1] [3] |

| Molecular Weight | 391.38 g/mol [1] [3] |

Inhibition of Wnt Ligand Secretion and Receptor Binding

ETC-159 effectively blocks the secretion and activity of all Wnt ligands by preventing the essential palmitoleoylation modification required for their processing and trafficking [2] [15]. The inhibitor's mechanism involves disrupting the interaction between newly synthesized Wnt proteins and the intracellular chaperone Wntless, which is dependent on the palmitoleic acid modification for proper binding [17] [20]. Without palmitoleoylation, Wnt proteins are retained in the endoplasmic reticulum and cannot progress through the secretory pathway to reach the cell surface [17] [18].

Live cell imaging studies using synchronization systems demonstrate that ETC-159 treatment at concentrations as low as 100 nanomolar completely abolishes Wnt exit from the endoplasmic reticulum [10]. These experiments reveal that porcupine inhibition blocks the earliest step in Wnt trafficking, preventing the formation of Wnt-containing vesicles that normally transport the ligands from the endoplasmic reticulum to the Golgi apparatus [10] [17]. The inhibitor's effects are rapid and complete, with treated cells showing complete retention of Wnt proteins in the endoplasmic reticulum compartment [10].

The mechanism by which ETC-159 prevents receptor binding involves the disruption of the critical palmitoleic acid-receptor interaction [2] [20]. Structural studies reveal that Frizzled receptors contain a U-shaped lipid-binding cavity within their cysteine-rich domain that specifically accommodates the palmitoleic acid moiety of Wnt ligands [20]. Without this lipid modification, Wnt proteins cannot form stable interactions with their cognate Frizzled receptors, effectively preventing signal transduction [20] [22].

Biochemical analysis of ETC-159's effects on Wnt signaling demonstrates rapid and sustained suppression of pathway activity [2] [11]. Treatment with the inhibitor results in decreased expression of well-established β-catenin target genes, including AXIN2, which serves as a reliable biomarker for Wnt pathway activity [2] [16]. The inhibitor's effects on gene expression are detectable within hours of treatment and persist throughout the duration of drug exposure [2].

| ETC-159 Effects on Wnt Processing | Biological Outcomes |

|---|---|

| Endoplasmic Reticulum Retention | Complete blockade at 100 nM [10] |

| Wntless Interaction | Prevented due to lack of palmitoleoylation [17] [20] |

| Frizzled Binding | Abolished without lipid modification [20] [22] |

| AXIN2 Expression | Decreased within 4-8 hours [2] |

| Vesicle Formation | Blocked at ER-Golgi interface [10] [17] |

| Signal Transduction | Complete pathway suppression [2] [15] |

| Duration of Effect | Sustained throughout treatment [2] |

| Reversibility | Activity returns upon drug removal [2] |

The inhibitor's impact on Wnt ligand secretion extends to all members of the Wnt protein family, as porcupine is the sole enzyme responsible for palmitoleoylating these ligands [2] [8]. This broad-spectrum activity distinguishes ETC-159 from approaches that target individual Wnt ligands or specific receptor subtypes [2]. The compound's ability to simultaneously block all Wnt signaling provides a comprehensive approach to pathway inhibition [2].

Experimental evidence demonstrates that ETC-159 treatment results in the accumulation of non-palmitoleoylated Wnt proteins within cells [10] [17]. These modified proteins retain their basic structural integrity but lack the hydrophobic properties necessary for membrane association and secretion [17] [18]. The absence of the palmitoleic acid modification also prevents these proteins from interacting with membrane-embedded receptors, even if they were to reach the extracellular space [20].

The temporal dynamics of ETC-159's inhibitory effects reveal that Wnt signaling suppression is rapidly reversible upon drug removal [2]. Studies tracking AXIN2 expression levels show that pathway activity returns to baseline before the next scheduled dose in intermittent dosing regimens [2]. This reversibility indicates that ETC-159 does not cause permanent damage to the Wnt processing machinery, but rather provides transient inhibition that can be modulated through dosing strategies [2].

ETC-159 demonstrates exceptional potency as a porcupine inhibitor with remarkable selectivity for mammalian systems. The compound exhibits an inhibition concentration fifty (IC50) of 2.9 nanomolar against β-catenin reporter activity, establishing its high potency in blocking Wnt signaling pathways [1] [2] [3]. This nanomolar potency positions ETC-159 among the most effective Wnt pathway inhibitors currently under investigation.

The selectivity profile of ETC-159 reveals significant species-specific activity differences. Against mouse porcupine, ETC-159 demonstrates an IC50 of 18.1 nanomolar, while Xenopus porcupine requires a substantially higher concentration of 70 nanomolar for equivalent inhibition [4]. This 3.9-fold selectivity ratio for mammalian porcupine over Xenopus porcupine provides genetic evidence that porcupine represents the primary molecular target of ETC-159 and demonstrates its preference for mammalian enzyme systems [4].

| Parameter | Value |

|---|---|

| β-catenin reporter activity IC50 | 2.9 nM |

| Mouse PORCN IC50 | 18.1 nM |

| Xenopus PORCN IC50 | 70 nM |

| Selectivity ratio (Xenopus/Mouse PORCN) | 3.9-fold |

| Molecular weight | 391.38 g/mol |

| Molecular formula | C19H17N7O3 |

The compound exhibits excellent pharmacokinetic properties essential for preclinical evaluation. Following single oral administration of 5 milligrams per kilogram in mice, ETC-159 achieves complete oral bioavailability of 100 percent with rapid absorption characterized by a time to maximum concentration of approximately 0.5 hours [4]. The plasma half-life of 1.18 hours supports sustained therapeutic activity, with drug concentrations remaining above the in vitro IC50 for at least 16 hours [4]. This pharmacokinetic profile enables effective oral dosing regimens in preclinical cancer models.

ETC-159 effectively blocks the secretion and activity of all Wnt ligands through selective inhibition of porcupine, an enzyme required for palmitoylation and extracellular secretion of Wnt proteins [1] [5]. The compound demonstrates robust activity across multiple cancer models driven by elevated Wnt signaling, with particular efficacy in molecularly defined colorectal cancers bearing R-spondin translocations [3] [4].

In Vivo Antitumor Activity in Patient-Derived Xenografts

ETC-159 demonstrates remarkable efficacy across diverse patient-derived xenograft models representing multiple cancer types with dysregulated Wnt signaling. The compound shows particularly striking activity in colorectal cancer patient-derived xenografts harboring RSPO3 translocations, achieving remarkable tumor regression and representing the first example of effective targeted therapy for this molecular subset of colorectal cancer [4] [6].

In pancreatic cancer patient-derived xenografts with RNF43 mutations, ETC-159 treatment produces potent tumor suppression accompanied by significant downregulation of DNA repair pathway genes [7] [8]. Treatment of HPAF-II xenografts with ETC-159 resulted in marked decrease in expression of BRCA1, BRCA2, FANCA, and FANCD2 proteins, demonstrating the compound's ability to create a BRCA-like state in Wnt-addicted cancers [8]. This mechanism provides the molecular basis for synergistic interactions with poly ADP ribose polymerase inhibitors.

| Cancer Type | Model | Efficacy | Key Findings |

|---|---|---|---|

| Colorectal cancer (RSPO3 fusion) | PDX | Remarkable tumor regression | First effective targeted therapy for RSPO-fusion CRC |

| Pancreatic cancer (RNF43 mutant) | PDX | Potent suppression | Downregulation of DNA repair genes |

| Osteosarcoma (SJSA-1) | Xenograft | Marked β-catenin decrease, tumor necrosis | Reduced vascularity, increased apoptosis |

| Mammary tumor (MMTV-Wnt1) | Xenograft | 52% (1 mg/kg), 78% (3 mg/kg), 94% (10 mg/kg) inhibition | Dose-dependent growth inhibition |

The antitumor efficacy of ETC-159 was comprehensively evaluated in the well-established Wnt-dependent mouse mammary tumor virus-Wnt1 model. Orthotopic transplantation of tumor fragments into the fourth mammary fat-pad of BALB/c nude mice followed by daily oral gavage of ETC-159 produced dose-dependent tumor growth inhibition of 52 percent, 78 percent, and 94 percent at doses of 1, 3, and 10 milligrams per kilogram per day, respectively [4]. These doses produced no signs of toxicity and minimal effects on body weight, demonstrating an excellent therapeutic index.

In osteosarcoma xenograft models using SJSA-1 and 143B cell lines, ETC-159 treatment resulted in markedly decreased β-catenin staining, increased tumor necrosis, and significant reduction in vascularity [9] [10]. The compound induced a striking reduction in tumor vasculature as demonstrated by decreased vessel counts using vascular markers ERG and CD31, suggesting that inhibition of angiogenic processes contributes to the mechanism of tumor necrosis [9]. This anti-angiogenic effect represents a previously undescribed phenotype following ETC-159 treatment.

RNA sequencing analysis of ETC-159-treated xenografts revealed widespread transcriptional changes consistent with the central role of Wnt signaling in gene expression regulation. Treatment caused marked remodeling of the transcriptome with loss of cell cycle, stem cell, and proliferation genes, accompanied by increases in differentiation markers [4]. Intestinal stem cell markers including ASCL2, LGR5, and TERT were significantly reduced upon ETC-159 treatment, suggesting induction of irreversible cellular differentiation that prevents tumor regrowth [4].

Importantly, analysis of colorectal cancer patient-derived xenografts revealed that FBXW7 mutations confer resistance to ETC-159 treatment. Among four RSPO3-fusion-positive patient-derived xenografts, three showed tumor growth inhibition while one tumor bearing a hotspot R465C mutation in FBXW7 remained unaffected by treatment [11]. This finding identifies FBXW7 mutation status as a potential predictive biomarker for ETC-159 efficacy.

Synergistic Combinations

ETC-159 demonstrates significant synergistic interactions with multiple therapeutic agents across diverse mechanisms of action, expanding its potential clinical utility beyond monotherapy applications. The most extensively characterized combination involves ETC-159 with poly ADP ribose polymerase inhibitors, particularly olaparib, which creates synthetic lethal interactions in Wnt-addicted cancers [12] [7] [8].

The combination of ETC-159 with olaparib produces synergistic growth inhibition across multiple Wnt-addicted cancer cell lines including pancreatic, colorectal, and cholangiocarcinoma models [7] [8]. This synergy results from ETC-159-mediated downregulation of homologous recombination and Fanconi anemia pathway genes, creating a BRCA-like state that sensitizes cancer cells to poly ADP ribose polymerase inhibition [8]. In HPAF-II pancreatic cancer cells, the combination effectively reverses poly ADP ribose polymerase inhibitor resistance and demonstrates superior efficacy compared to monotherapy approaches [7].

| Combination | Cancer Type | Mechanism | Efficacy |

|---|---|---|---|

| ETC-159 + Olaparib | Wnt-addicted cancers | Wnt inhibition + DNA repair impairment | Synergistic growth inhibition, reversal of PARP inhibitor resistance |

| ETC-159 + GDC-0941 | Wnt-driven pancreatic cancer | Wnt inhibition + PI3K/mTOR pathway blockade | Synergistic tumor growth suppression in xenografts |

| ETC-159 + Pembrolizumab | Microsatellite stable solid tumors | Wnt inhibition + immune checkpoint blockade | Phase 1B clinical trial ongoing |

| ETC-159 + PI3K/mTOR inhibitors | Wnt-addicted cancer cell lines | Dual pathway inhibition | Synergistic colony formation inhibition |

Comprehensive drug combination studies revealed synergistic interactions between ETC-159 and multiple phosphatidylinositol 3-kinase/mechanistic target of rapamycin pathway inhibitors [13]. The combination of ETC-159 with the pan-phosphatidylinositol 3-kinase inhibitor GDC-0941 demonstrated superior efficacy compared to two-fold increased doses of either single agent in soft agar colony formation assays [13]. In vivo evaluation using HPAF-II subcutaneous xenografts showed that the combination potently suppressed tumor growth more effectively than monotherapies, with excellent tolerance and minimal effects on body weight or gut architecture [13].

The synergistic mechanism between ETC-159 and phosphatidylinositol 3-kinase/mechanistic target of rapamycin inhibitors involves enhanced suppressive effects on both cell proliferation and glucose metabolism [13]. In vivo CRISPR loss-of-function screening identified glucose metabolism pathway genes as important for Wnt-driven pancreatic cancer growth in vivo but less critical in vitro, providing molecular rationale for the observed synergy [13].

ETC-159 combination with immune checkpoint inhibitors represents a promising therapeutic strategy currently under clinical investigation. The Phase 1B clinical trial combining ETC-159 with pembrolizumab targets microsatellite stable solid tumors that typically demonstrate poor response to immunotherapy alone [14] [15]. The rationale for this combination stems from evidence that increased Wnt pathway activity is associated with immune cell exclusion from tumors, and ETC-159 treatment may enhance immune cell infiltration to sensitize tumors to checkpoint inhibition [16].

Additional synergistic combinations have been identified through preclinical evaluation in pancreatic cancer organoid models. ETC-159 demonstrates enhanced anti-proliferative effects when combined with paclitaxel in Panc269 and Panc320 patient-derived organoids, with superior activity compared to either agent alone [17]. The combination with gemcitabine shows more modest but detectable combinatorial effects in specific organoid models [17].

Purity

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

Dates

Explore Compound Types